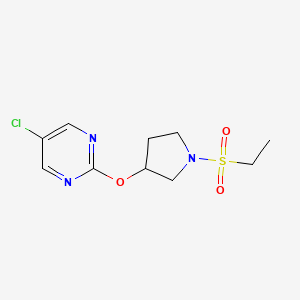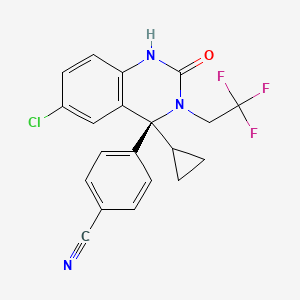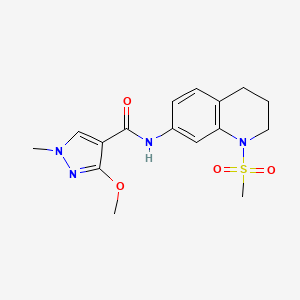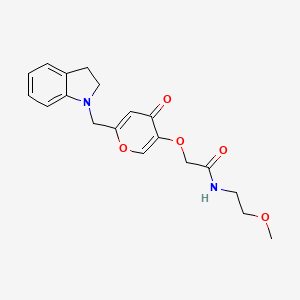
5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. This compound is a pyrimidine derivative that contains a chloro group and an ethylsulfonyl group attached to the pyrrolidine ring.
Applications De Recherche Scientifique
Crystal Structures and Hydrogen Bonding
Research into the structural analysis of pyrimidine derivatives, such as those involving sulfonate/carboxylate interactions, highlights their significance in understanding the molecular configurations and interactions critical for drug design and development. The studies reveal complex hydrogen-bonding patterns, notably the R22(8) motifs, which are crucial for the stability and reactivity of these compounds (Balasubramani, Muthiah, & Lynch, 2007).
Antitumor Activity
A series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines demonstrated significant antiproliferative potencies against various tumor cell lines, highlighting the potential of pyrimidine derivatives in cancer therapy. These compounds target both thymidylate and purine nucleotide biosynthesis, indicating a novel approach to multitargeted antifolate cancer therapy (Liu et al., 2015).
Synthesis and Crystal Structure
The synthesis and crystallographic analysis of pyrimidine derivatives, such as Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, contribute to the chemical knowledge required for the development of new pharmacologically active agents. These studies provide insights into the molecular architecture and potential reactivity of such compounds (Yang, 2009).
Antifolate Agents for Chemotherapy
Research into classical and nonclassical antifolates, specifically 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, underscores the therapeutic potential of pyrimidine derivatives as dihydrofolate reductase (DHFR) inhibitors. These compounds are promising candidates for treating tumors and infections in immunocompromised patients (Gangjee et al., 2007).
Biological Activities and Applications
The wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects, associated with pyrimidine derivatives, underscores their importance in drug discovery and development. Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes exhibit promising antioxidant activity, illustrating the potential of pyrimidine compounds in developing new therapeutic agents (Rani et al., 2012).
Mécanisme D'action
Target of Action
Pyrimidines and pyrrolidines are key structures in many biologically active compounds. They are often used in drug discovery and development due to their ability to interact with various biological targets .
Mode of Action
The mode of action of a compound depends on its structure and the specific functional groups it contains. For example, pyrimidines can act as inhibitors for various enzymes, while pyrrolidines can interact with different receptors .
Biochemical Pathways
Pyrimidines and pyrrolidines can be involved in various biochemical pathways. For instance, pyrimidines play a crucial role in nucleic acid synthesis, while pyrrolidines are involved in many natural products and pharmaceuticals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrimidines and pyrrolidines, due to their heterocyclic nature, can have diverse pharmacokinetic properties .
Result of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Pyrimidines and pyrrolidines can have various effects, ranging from antimicrobial to anticancer activities .
Propriétés
IUPAC Name |
5-chloro-2-(1-ethylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3S/c1-2-18(15,16)14-4-3-9(7-14)17-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROLABNSYXRWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxyphenyl)-4-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2609272.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2609277.png)
![N-(3-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2609278.png)
![N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2609279.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2609283.png)

![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2609285.png)
![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2609286.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2609287.png)
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2609290.png)
